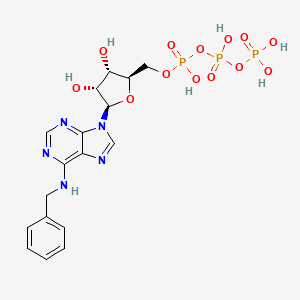
N6-Benzyladenosine 5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Benzyladenosine 5’-triphosphate: is a modified nucleotide analog of adenosine triphosphate (ATP). It is an N-phenyl-substituted derivative of ATP and is often used as a ligand in biochemical research to study protein interactions and enzyme activities . This compound is particularly valuable in the field of molecular biology and biochemistry due to its ability to selectively inhibit certain enzymes and its role in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyladenosine 5’-triphosphate typically involves the protection of adenosine, followed by benzylation and subsequent phosphorylation. One common method includes the use of protective agents such as trimethylchlorosilane to protect the hydroxyl groups of adenosine. Benzyl chloride is then added to introduce the benzyl group at the N6 position. Finally, the protected adenosine is phosphorylated to yield N6-Benzyladenosine 5’-triphosphate .
Industrial Production Methods: Industrial production of N6-Benzyladenosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: N6-Benzyladenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert N6-Benzyladenosine 5’-triphosphate into its reduced forms.
Substitution: The benzyl group at the N6 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyladenosine derivatives, while substitution reactions can produce various N6-substituted adenosine analogs .
科学的研究の応用
Chemistry: N6-Benzyladenosine 5’-triphosphate is used as a tool to study enzyme kinetics and protein-ligand interactions. It serves as a substrate for various enzymes, allowing researchers to investigate the catalytic mechanisms and binding affinities of these enzymes .
Biology: In biological research, this compound is employed to study cellular signaling pathways and nucleotide metabolism. It is particularly useful in experiments involving ATP-binding proteins and kinases.
Medicine: N6-Benzyladenosine 5’-triphosphate has potential therapeutic applications due to its ability to modulate enzyme activities. It is being investigated for its role in regulating cellular processes and its potential use in treating diseases related to nucleotide metabolism.
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic kits. Its ability to selectively inhibit certain enzymes makes it valuable for various analytical applications.
作用機序
N6-Benzyladenosine 5’-triphosphate exerts its effects by binding to specific enzymes and proteins, thereby modulating their activities. The benzyl group at the N6 position enhances its binding affinity and selectivity for certain targets. This compound can inhibit ATPase activity and interfere with ATP-binding proteins, affecting various cellular processes such as energy metabolism and signal transduction .
類似化合物との比較
N6-Methyladenosine 5’-triphosphate: Another modified nucleotide with a methyl group at the N6 position.
N6-Benzyladenosine: A simpler analog without the triphosphate group.
N6-Propargyladenosine 5’-triphosphate: A derivative with a propargyl group at the N6 position.
Uniqueness: N6-Benzyladenosine 5’-triphosphate is unique due to its specific substitution at the N6 position, which enhances its binding affinity and selectivity for certain enzymes and proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications .
特性
分子式 |
C17H22N5O13P3 |
|---|---|
分子量 |
597.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
NUUDCFZWGUJXPV-LSCFUAHRSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



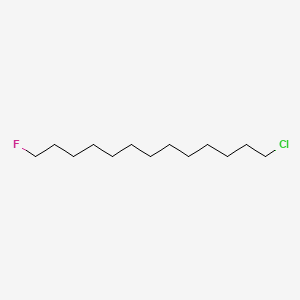
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)

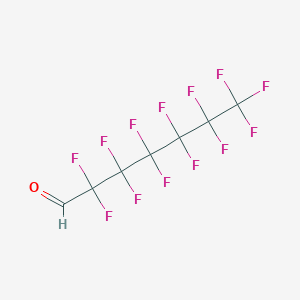
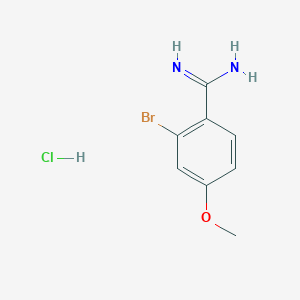
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
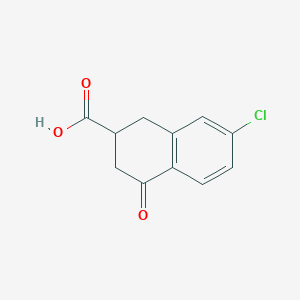
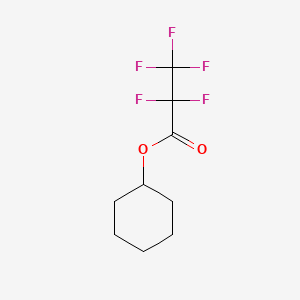



![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
